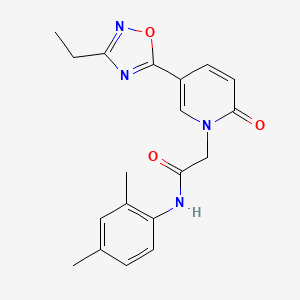

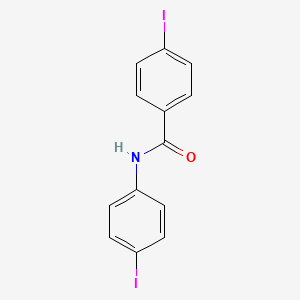

4-iodo-N-(4-iodophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(4-iodophenyl)benzamide, also known as IODO-PAQ, is a chemical compound used in scientific research. It is a member of the class of compounds known as arylamides and has been synthesized for its potential use in various fields of research.

Scientific Research Applications

Radiolabelling and Imaging

4-Iodo-N-(4-iodophenyl)benzamide and its analogues have been utilized in radiolabelling for imaging purposes. For instance, 4-Iodo- N -(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, has been synthesized and radiolabelled with Na123I and Na125I, proving useful in nuclear medicine and biology (Tsopelas, 1999).

Structural Studies

These compounds are also significant in structural chemistry. For instance, contrasting structures have been observed in isomeric pairs like 2-iodo-N-(2-nitrophenyl)benzamide, demonstrating diverse molecular interactions and framework structures (Wardell, Skakle, Low, & Glidewell, 2005).

Melanoma Imaging and Therapy

Another significant application is in the field of oncology, specifically for melanoma imaging. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, making them potential agents for melanoma imaging and therapy (Eisenhut et al., 2000).

Preparation for Electrophilic Radiofluorination

The preparation of (4-iodophenyl)aryliodonium salts, which are suitable precursors for electrophilic radiofluorination and other 4-iodophenylation reactions, is another vital application. These reactions have broader implications in organic synthesis and medicinal chemistry (Cardinale, Ermert, & Coenen, 2012).

Antipathogenic Activity

In the field of microbiology, new thiourea derivatives, including those with iodophenyl substituents, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

Studies on the crystal structure of 4-iodo-trans-cinnamic acid, an analogue, have provided insights into molecular interactions like hydrogen bonding and iodine interactions, which are crucial in crystallography and materials science (Goud, Pathaneni, & Desiraju, 1993).

Sigma Receptor Scintigraphy

Sigma receptor scintigraphy using iodobenzamide derivatives, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, has been investigated for visualizing primary breast tumors, demonstrating potential in oncological diagnostics (Caveliers et al., 2002).

properties

IUPAC Name |

4-iodo-N-(4-iodophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQQNBXQWHHTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)

![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)